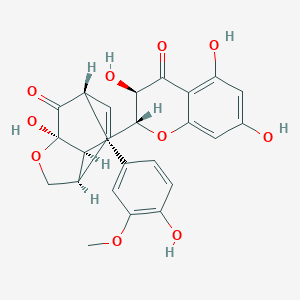
Silydianin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silidianin ist eine Flavonolignan-Verbindung, die in den Samen der Mariendistelpflanze, Silybum marianum, vorkommt. Es ist einer der mehreren aktiven Bestandteile von Silymarin, einer komplexen Mischung aus Flavonolignanen, zu der auch Silibinin, Isosilibinin und Silychristin gehören . Silidianin ist bekannt für seine leberschützenden Eigenschaften, d.h. es trägt dazu bei, Leberzellen vor Schäden zu schützen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Silidianin wird in der Regel aus den Samen der Mariendistelpflanze extrahiert. Der Extraktionsprozess beinhaltet die Verwendung polarer organischer Lösungsmittel wie Aceton, Ethanol, Methanol oder Ethylacetat . Die Samen werden zunächst mit n-Hexan entfettet, und dann werden die Flavonolignane, einschließlich Silidianin, mit Methanol extrahiert .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird der Extraktionsprozess auf die Verarbeitung großer Mengen an Mariendistelsamen hochskaliert. Die Samen werden zu einem feinen Pulver vermahlen und einer Lösungsmittelextraktion unterzogen. Der resultierende Extrakt wird dann gereinigt, um Silidianin und andere Flavonolignane zu isolieren. Die gereinigten Verbindungen werden häufig in Nahrungsergänzungsmitteln und pharmazeutischen Formulierungen verwendet .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Silidianin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidation: Silidianin kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen oxidiert werden.
Reduktion: Die Reduktion von Silidianin kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Silidianin kann in Gegenwart geeigneter Katalysatoren Substitutionsreaktionen mit Halogenen oder anderen Nukleophilen eingehen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation von Silidianin zur Bildung von Chinonen führen, während die Reduktion zu Alkoholen oder anderen reduzierten Formen der Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
Silidianin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
Silidianin entfaltet seine Wirkung in erster Linie durch seine antioxidative Aktivität. Es wirkt als Abfänger von freien Radikalen, reduziert so oxidativen Stress und verhindert Zellschäden . Silidianin moduliert auch Enzymsysteme, die mit Zellschäden, Fibrose und Zirrhose in Verbindung stehen . Indem es Leberzellen vor Toxinen und oxidativem Schaden schützt, trägt Silidianin dazu bei, die Leberfunktion und -gesundheit zu erhalten .
Wissenschaftliche Forschungsanwendungen
Silidianin has a wide range of scientific research applications:
Wirkmechanismus
Silidianin exerts its effects primarily through its antioxidant activity. It acts as a scavenger of free radicals, thereby reducing oxidative stress and preventing cellular damage . Silidianin also modulates enzyme systems associated with cellular damage, fibrosis, and cirrhosis . By protecting liver cells from toxins and oxidative damage, silidianin helps maintain liver function and health .
Vergleich Mit ähnlichen Verbindungen
Silidianin ist eines von mehreren Flavonolignanen, die in Silymarin vorkommen. Zu anderen ähnlichen Verbindungen gehören:
Isosilibinin: Ein weiteres Flavonolignan mit ähnlichen Eigenschaften wie Silibinin.
Silychristin: Bekannt für seine antioxidativen und leberschützenden Eigenschaften.
Silidianin ist einzigartig in seiner spezifischen Molekülstruktur und seinem besonderen Gleichgewicht zwischen antioxidativen und leberschützenden Wirkungen .
Eigenschaften
CAS-Nummer |
29782-68-1 |
|---|---|
Molekularformel |
C25H22O10 |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one |
InChI |
InChI=1S/C25H22O10/c1-33-16-4-9(2-3-14(16)27)18-11-7-12(20-13(18)8-34-25(20,32)24(11)31)23-22(30)21(29)19-15(28)5-10(26)6-17(19)35-23/h2-7,11,13,18,20,22-23,26-28,30,32H,8H2,1H3/t11?,13?,18?,20?,22?,23?,25-/m1/s1 |
InChI-Schlüssel |
CYGIJEJDYJOUAN-AKRZRKSXSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2C3CO[C@@]4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Key on ui other cas no. |
29782-68-1 |
Piktogramme |
Irritant |
Synonyme |
silidianin silydianin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















